molecular formula C9H14N2O2S B183696 4-amino-N-propylbenzenesulfonamide CAS No. 58687-83-5

4-amino-N-propylbenzenesulfonamide

Cat. No. B183696
CAS RN: 58687-83-5
M. Wt: 214.29 g/mol
InChI Key: PEDHCXVSNZZLSR-UHFFFAOYSA-N
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Description

4-Amino-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 . It is a solid substance and belongs to the class of organic compounds known as benzenesulfonamides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 . Its canonical SMILES representation is CCCNS(=O)(=O)C1=CC=C(C=C1)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.29 g/mol . It has a topological polar surface area of 80.6 Ų and a complexity of 251 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Anti-inflammatory Applications

  • Synthesis and Anti-inflammatory Evaluation : A study conducted by Mahdi (2017) explored the synthesis of amino derivatives of 4-aminobenzenesulfonamide, specifically examining their potential as anti-inflammatory agents. The results indicated that these compounds, when bound to the carboxyl group of mefenamic acid, maintain significant anti-inflammatory activity.

Pharmaceutical Applications

  • Sulfonamide as a Functional Group in Drug Design : The role of the sulfonamide group in medicinal chemistry is highlighted by Kalgutkar et al. (2010). They explain that sulfonamide antibacterials, derivatives of 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase and are essential for the activity of certain classes of drugs.

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : Research by Naganagowda and Petsom (2011) details the synthesis of 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide. This compound was characterized using various analytical techniques, demonstrating the versatility of 4-aminobenzenesulfonamide in chemical synthesis.

Solubility and Thermodynamics

  • Solubility in Binary Solvent Mixtures : Asadi et al. (2020) investigated the solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various solvent mixtures (Asadi, 2020). This research provides insights into the physical properties of the compound, crucial for its application in different mediums.

Antimicrobial Studies

  • Antimicrobial Properties : The study by Vanparia et al. (2010) synthesized novel derivatives of 4-aminobenzenesulfonamide and tested their antimicrobial properties. Their results showed significant antimicrobial activity, indicating potential applications in treating bacterial infections.

Environmental Applications

  • Biodegradation of Aminobenzenesulfonates : The biodegradation of 4-aminobenzenesulfonate by a novel bacterial strain was studied by Wang et al. (2009). This research is important for understanding the environmental impact and degradation pathways of sulfonamide compounds.

Safety and Hazards

The safety information for 4-amino-N-propylbenzenesulfonamide indicates that it is potentially dangerous. The associated hazard statements are H302 and H314, which refer to harmful if swallowed and causes severe skin burns and eye damage, respectively . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

4-Amino-N-propylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act by competitively inhibiting bacterial DNA synthesis . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This inhibition prevents the bacteria from synthesizing folic acid, a necessary component for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . The downstream effect of this inhibition is the prevention of bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, the compound disrupts DNA replication, leading to the death of the bacteria .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other substances that can interact with the compound . .

properties

IUPAC Name

4-amino-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHCXVSNZZLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366444
Record name 4-amino-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58687-83-5
Record name 4-amino-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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